molecular formula C8H7N3O6 B8456521 Benzeneacetamide,-alpha--hydroxy-3,5-dinitro-

Benzeneacetamide,-alpha--hydroxy-3,5-dinitro-

Cat. No. B8456521
M. Wt: 241.16 g/mol
InChI Key: HKZZIBXKJADGTA-UHFFFAOYSA-N
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Patent
US06448442B1

Procedure details

3,5-dinitro-O-trimethylsilylmandelonitrile (5.0 g, 16.9 mmol) and BF3-acetic acid complex (30 ml) were dissolved in H2O (5 ml) at room temperature. The reaction temperature was raised to 115° C. immediately and stirred for 10 minutes. The reaction solution was then cooled to 0° C. H2O (100 ml) and EtOAc (200 ml) were added. The organic phase was washed with sat NaHCO3 (100 ml) and brine (100 ml). Drying over MgSO4 was followed by removal of solvents at reduced pressure. The residue was crystallized from isopropylacetate. The crystalline residue was left for preparative HPLC, which gave 2.2 g (54%) of 3,5-dinitromandeloamide.
Name
3,5-dinitro-O-trimethylsilylmandelonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[CH:7]([O:10][Si](C)(C)C)[C:8]#[N:9])([O-:3])=[O:2].CC[O:23]C(C)=O>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[CH:7]([OH:10])[C:8]([NH2:9])=[O:23])([O-:3])=[O:2]

Inputs

Step One
Name
3,5-dinitro-O-trimethylsilylmandelonitrile
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)O[Si](C)(C)C)C=C(C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then cooled to 0° C
WASH
Type
WASH
Details
The organic phase was washed with sat NaHCO3 (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4
CUSTOM
Type
CUSTOM
Details
was followed by removal of solvents at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropylacetate
WAIT
Type
WAIT
Details
The crystalline residue was left for preparative HPLC, which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)N)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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